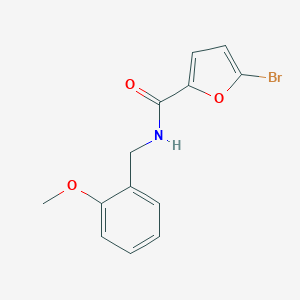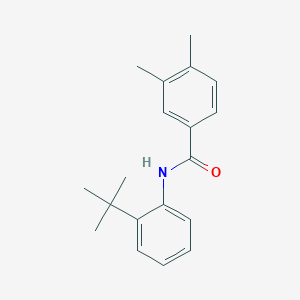![molecular formula C28H27IN2O6 B296718 ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296718.png)
ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been reported to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its potential to exhibit various biological activities. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future studies could focus on improving its solubility and bioavailability for use in various experimental settings.
Conclusion:
In conclusion, ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It possesses various biological activities and has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. Although its mechanism of action is not fully understood, it has been reported to inhibit the activity of certain enzymes involved in cell growth and proliferation. Further research is needed to fully understand its potential as a therapeutic agent and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been achieved by various methods. One such method involves the reaction of 4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenol with ethyl 2-amino-4-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in the presence of a base. This method has been reported to yield the desired compound in good yields.
Applications De Recherche Scientifique
Ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been reported to possess various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C28H27IN2O6 |
|---|---|
Poids moléculaire |
614.4 g/mol |
Nom IUPAC |
ethyl 2-amino-4-[4-[(2-cyanophenyl)methoxy]-3-ethoxy-5-iodophenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C28H27IN2O6/c1-3-34-22-13-18(12-19(29)26(22)36-15-17-9-6-5-8-16(17)14-30)23-24-20(32)10-7-11-21(24)37-27(31)25(23)28(33)35-4-2/h5-6,8-9,12-13,23H,3-4,7,10-11,15,31H2,1-2H3 |
Clé InChI |
BBWKJXTVAWCEOI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)I)OCC4=CC=CC=C4C#N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)I)OCC4=CC=CC=C4C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)



![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)

![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)




![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)